molecular formula C3H7BrHgO B106644 Bromo(2-hydroxypropyl)mercury CAS No. 18832-83-2

Bromo(2-hydroxypropyl)mercury

Cat. No.: B106644
CAS No.: 18832-83-2
M. Wt: 339.58 g/mol
InChI Key: OZLDBWWJHADRAL-UHFFFAOYSA-M
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Description

Bromo(2-hydroxypropyl)mercury (CAS 18832-83-2) is an organomercury compound characterized by a mercury atom bonded to a bromine atom and a 2-hydroxypropyl group. Its molecular formula is C₃H₇BrHgO, with a molar mass of 363.50 g/mol. This compound falls under regulatory scrutiny due to mercury’s inherent toxicity; for instance, it is restricted at concentrations ≥1000 ppm in industrial applications under guidelines like those from Shin Kogyo’s environmental standards .

This compound’s hydroxyl group may influence its solubility in polar solvents and interaction with biological systems.

Properties

CAS No.

18832-83-2

Molecular Formula

C3H7BrHgO

Molecular Weight

339.58 g/mol

IUPAC Name

bromo(2-hydroxypropyl)mercury

InChI

InChI=1S/C3H7O.BrH.Hg/c1-3(2)4;;/h3-4H,1H2,2H3;1H;/q;;+1/p-1

InChI Key

OZLDBWWJHADRAL-UHFFFAOYSA-M

SMILES

CC(C[Hg]Br)O

Canonical SMILES

CC(C[Hg]Br)O

Other CAS No.

18832-83-2

Synonyms

1-bromomercuri-2-hydroxypropane
1-bromomercuri-2-hydroxypropane, 197Hg-labeled
1-bromomercuri-2-hydroxypropane, 203Hg-labeled
BMHP
bromomercurihydroxypropane

Origin of Product

United States

Comparison with Similar Compounds

Hydroxyalkyl-Substituted Mercury Compounds

This group includes mercury compounds with hydroxyl-containing alkyl chains. Key examples:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Properties/Regulations
Bromo(2-hydroxypropyl)mercury 18832-83-2 C₃H₇BrHgO 363.50 Regulated at ≥1000 ppm; polar due to hydroxyl group
Bromo(2-hydroxyethyl)mercury 23471-13-8 C₂H₅BrHgO 349.45 Shorter alkyl chain; likely higher water solubility than 2-hydroxypropyl analogue
(2-Hydroxypropyl)iodo-mercury 5323-64-8 C₃H₇HgIO 410.50 Iodine substituent may increase volatility compared to bromo analogues

Key Findings :

  • Longer alkyl chains (e.g., 2-hydroxypropyl vs.
  • Halogen type (Br vs. I) influences reactivity and environmental persistence. Iodine-containing compounds are generally less stable than brominated ones .

Alkoxy-Substituted Mercury Compounds

These compounds feature ether-linked oxygen atoms. Examples include:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Properties
Bromo(3-ethoxypropyl)mercury 6012-84-6 C₅H₁₁BrHgO 367.63 Ethoxy group enhances lipophilicity; used in synthetic chemistry
Bromo(2-methoxypropyl)mercury 7256-22-6 C₄H₉BrHgO₂ 393.60 Methoxy group reduces polarity compared to hydroxypropyl derivatives

Key Findings :

  • Alkoxy groups (e.g., methoxy, ethoxy) reduce hydrogen-bonding capacity compared to hydroxylated analogues, altering solubility and environmental mobility.
  • These compounds are often intermediates in organic synthesis, with lower acute toxicity than methylmercury but still regulated .

Aromatic and Complex Substituent Mercury Compounds

Mercury bonded to aromatic or functionalized groups exhibits distinct properties:

Compound Name CAS Number Molecular Formula Key Properties
Bromo(phenyl)mercury 1192-89-8 C₆H₅BrHg High thermal stability; used historically as fungicides
Bromo(naphthalen-1-yl)mercury 51724-96-0 C₁₀H₇BrHg Extended aromatic system increases persistence in sediments
Methylmercury chloride 115-09-3 CH₃HgCl Extremely neurotoxic; bioaccumulates in aquatic food chains

Key Findings :

  • Aromatic mercury compounds are more stable and less reactive than aliphatic analogues but pose long-term environmental risks due to persistence .
  • Methylmercury derivatives are far more toxic than hydroxy- or alkoxy-substituted mercury compounds, highlighting the critical role of substituent choice in toxicity .

Reactivity and Hazard Profile

This compound shares the general hazards of organomercury compounds:

  • Thermal Instability : Like other brominated mercury compounds, it may decompose explosively under heat or mechanical stress .
  • Toxicity : Mercury’s affinity for thiol groups disrupts enzymatic systems, though the hydroxyl group may mitigate membrane permeability compared to methylmercury .

Regulatory and Environmental Considerations

  • This compound is subject to stricter regulations than less toxic alkoxy derivatives but is less controlled than methylmercury .
  • Disposal guidelines emphasize preventing environmental release due to mercury’s persistence and transformation into more toxic forms (e.g., methylmercury under anaerobic conditions) .

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